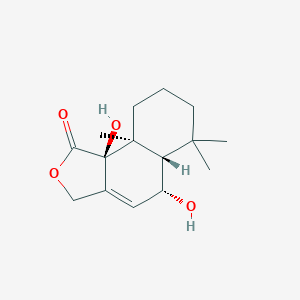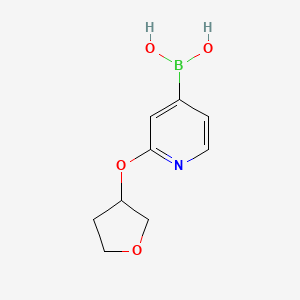
(2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid is a boronic acid derivative with a molecular formula of C9H12BNO4 and a molecular weight of 209.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-3-yloxy group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .
Scientific Research Applications
Chemistry
In chemistry, (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The unique reactivity of the boronic acid group allows it to form reversible covalent bonds with active site residues of enzymes, making it a promising scaffold for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block for material science .
Mechanism of Action
The mechanism of action of (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with nucleophilic sites in target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming a reversible covalent bond that inhibits enzyme activity. This interaction is crucial for its potential use as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)boronic acid include:
4-Pyridinylboronic acid: A boronic acid derivative with a similar pyridine ring structure but without the tetrahydrofuran-3-yloxy group.
3-Pyridinylboronic acid: Another pyridine-based boronic acid with the boronic acid group attached at the 3-position.
Uniqueness
The uniqueness of this compound lies in its tetrahydrofuran-3-yloxy substitution, which imparts distinct chemical properties and reactivity. This substitution enhances its solubility and stability, making it a more versatile reagent in various chemical transformations compared to its analogs .
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H12BNO4/c12-10(13)7-1-3-11-9(5-7)15-8-2-4-14-6-8/h1,3,5,8,12-13H,2,4,6H2 |
InChI Key |
OKONBIBGCNOSCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC2CCOC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
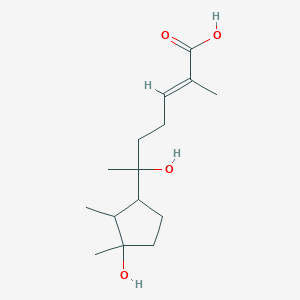
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
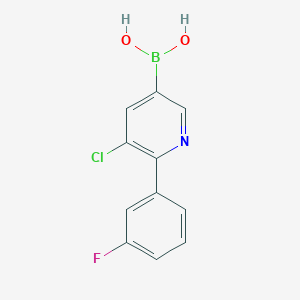
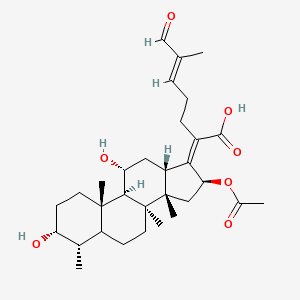



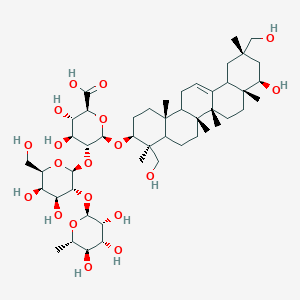
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
